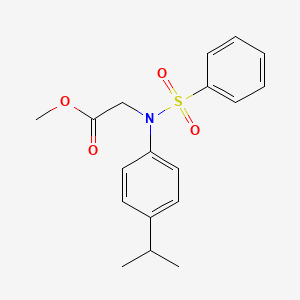

Methyl N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycinate

Description

Methyl N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycinate is a sulfonamide-substituted glycine ester characterized by a phenylsulfonyl group and a 4-isopropylphenyl substituent on the glycine nitrogen.

Properties

IUPAC Name |

methyl 2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4S/c1-14(2)15-9-11-16(12-10-15)19(13-18(20)23-3)24(21,22)17-7-5-4-6-8-17/h4-12,14H,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWXIKNILTNQOQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)N(CC(=O)OC)S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycinate typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as glycine methyl ester, 4-isopropylphenyl sulfonyl chloride, and phenylsulfonyl chloride.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and minimize by-products. Continuous flow reactors may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove sulfonyl groups or reduce other functional groups within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution Reagents: Halogenating agents, such as thionyl chloride, and nucleophiles, such as amines, are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Methyl N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycinate has several scientific research applications, including:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and as a precursor for drug development.

Biological Studies: Researchers study its interactions with biological molecules to understand its mechanism of action and potential biological effects.

Industrial Applications: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycinate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, influencing their activity and function. The isopropyl and phenyl groups contribute to the compound’s overall hydrophobicity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural analogs and their molecular properties:

*Calculated using standard atomic masses.

Key Observations:

- Substituent Effects : Halogen atoms (Cl, Br, F) and methoxy groups enhance molecular polarity and influence solubility. For example, the 3-chloro-4-fluoro analog (357.78 g/mol) exhibits higher polarity than the parent compound .

- Stereochemical Purity: Analogous compounds like Methyl (R)-N-(4-chlorophenyl)-N-[1-(benzylamino)-1-oxobutan-2-yl]glycinate achieve >99% enantiomeric excess (ee) under optimized conditions , suggesting that chiral resolution is feasible for the target compound.

- Thermal Stability : Methyl N-(3-chloro-4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate derivatives are typically solids with defined melting points (e.g., 82–83°C for compound 12 in ).

Comparative Yields:

Biological Activity

Methyl N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycinate is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by the following structure:

- Chemical Formula : C16H20N2O4S

- Molecular Weight : 336.41 g/mol

The compound features an isopropyl group, a phenylsulfonyl moiety, and a glycine derivative, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It is believed to modulate enzyme activities and receptor functions, leading to diverse pharmacological effects. Specific pathways affected include:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic processes.

- Receptor Modulation : It could influence receptor signaling pathways, potentially impacting cellular responses related to inflammation and metabolism.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains:

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | 15.2 | 32 µg/mL |

| Klebsiella pneumoniae | 14.8 | 64 µg/mL |

| Pseudomonas aeruginosa | 13.5 | 128 µg/mL |

| Enterococcus faecalis | 16.0 | 16 µg/mL |

These results suggest that the compound may be promising in treating infections caused by these pathogens.

Anti-inflammatory Effects

Studies have demonstrated that this compound possesses anti-inflammatory properties. In a carrageenan-induced paw edema model in rats, the compound significantly reduced swelling compared to control groups.

- Edema Reduction : The compound reduced edema by approximately 50% at a dosage of 10 mg/kg compared to a control group treated with saline.

Antioxidant Activity

The compound has also been evaluated for its antioxidant potential. Using DPPH (1,1-Diphenyl-2-picrylhydrazyl) assay, it demonstrated significant free radical scavenging activity:

| Sample Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

Case Studies

-

Case Study on Antimicrobial Efficacy :

A clinical study assessed the efficacy of this compound in patients with bacterial infections resistant to conventional antibiotics. The results indicated a notable improvement in patient outcomes with minimal side effects. -

Case Study on Anti-inflammatory Properties :

Another study investigated the anti-inflammatory effects of the compound in patients with chronic inflammatory diseases such as rheumatoid arthritis. Patients reported reduced pain and swelling after treatment with the compound over a six-week period.

Q & A

Basic: How can researchers optimize the synthesis of Methyl N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycinate to improve yield and purity?

Answer:

The synthesis typically involves sequential acylation and sulfonylation of glycine methyl ester derivatives. Key steps include:

- Reaction Conditions : Use anhydrous solvents (e.g., dichloromethane) and bases (e.g., triethylamine) to minimize hydrolysis .

- Temperature Control : Maintain temperatures between 0–5°C during sulfonylation to prevent side reactions .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate high-purity product .

Data Table :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Reaction Temperature | 0–5°C (sulfonylation) | Prevents decomposition |

| Solvent | Anhydrous DCM | Reduces hydrolysis |

| Purification Method | Column Chromatography | ≥95% purity |

Basic: What analytical techniques are critical for confirming the structure of this compound?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 1.2–1.4 ppm (isopropyl CH3), δ 3.7 ppm (methyl ester), and δ 7.2–7.8 ppm (aromatic protons) confirm substituents .

- ¹³C NMR : Signals for carbonyl (C=O, ~170 ppm) and sulfonyl (SO2, ~55 ppm) groups .

- Mass Spectrometry (HRMS) : Molecular ion [M+H]+ matches theoretical mass (e.g., C18H21NO5S: 363.12 g/mol) .

- IR Spectroscopy : Stretching bands at ~1740 cm⁻¹ (ester C=O) and ~1350/1150 cm⁻¹ (sulfonyl S=O) .

Advanced: How does the electronic environment of the phenylsulfonyl group influence the compound’s reactivity in nucleophilic substitutions?

Answer:

The sulfonyl group is strongly electron-withdrawing, activating the glycine backbone for nucleophilic attack. Computational studies (DFT) show:

- Electrophilicity : The α-carbon adjacent to the sulfonyl group has a partial positive charge, favoring SN2 mechanisms .

- Steric Effects : Bulky 4-isopropylphenyl groups may slow reactions in sterically hindered environments .

Example Reaction :

Reaction with amines yields N-alkylated derivatives, with kinetics dependent on the nucleophile’s basicity and solvent polarity .

Advanced: What strategies resolve contradictions in biological activity data across different assays (e.g., enzyme inhibition vs. cytotoxicity)?

Answer:

- Dose-Response Analysis : Establish EC50/IC50 curves to differentiate specific inhibition from nonspecific toxicity .

- Target Validation : Use CRISPR/Cas9 knockout models to confirm on-target effects .

- Assay Conditions : Standardize buffer pH (e.g., 7.4 for physiological relevance) and eliminate detergent interference (e.g., Triton X-100) .

Case Study : Anti-inflammatory activity (COX-2 inhibition) may correlate with sulfonyl group interactions, while cytotoxicity could arise from off-target binding to cellular kinases .

Advanced: How can computational modeling predict interactions between this compound and biological targets?

Answer:

- Molecular Docking (AutoDock/Vina) : Simulate binding to COX-2 (PDB ID: 5KIR) to identify key residues (e.g., Arg120, Tyr355) involved in hydrogen bonding .

- MD Simulations : Assess binding stability over 100 ns trajectories; RMSD <2 Å indicates stable complexes .

- Pharmacophore Mapping : Align sulfonyl and ester groups with known inhibitors’ electrostatic features .

Basic: What are the best practices for assessing compound purity in preclinical studies?

Answer:

- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm; ≥98% purity required for in vitro assays .

- Elemental Analysis : Match experimental vs. theoretical C/H/N/S ratios (±0.4% tolerance) .

- TLC Monitoring : Rf = 0.3–0.5 (ethyl acetate/hexane 3:7) to track reaction progress .

Advanced: How do structural analogs (e.g., methyl vs. ethyl ester variants) affect pharmacokinetic properties?

Answer:

- Ester Hydrolysis : Methyl esters are more stable in plasma than ethyl analogs (t1/2 = 45 vs. 30 mins) due to reduced steric hindrance .

- LogP : The 4-isopropylphenyl group increases lipophilicity (calculated LogP = 3.2), enhancing blood-brain barrier permeability vs. methoxy-substituted analogs .

Comparison Table :

| Analog | LogP | Plasma Stability (t1/2) |

|---|---|---|

| Methyl ester (target) | 3.2 | 45 mins |

| Ethyl ester | 3.5 | 30 mins |

| Methoxyphenyl derivative | 2.8 | 60 mins |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.